Cas no 234445-61-5 (2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid)

2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid structure
234445-61-5 structure
商品名:2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid
CAS番号:234445-61-5
MF:C7H9NO2S
メガワット:171.2169
MDL:MFCD09055228
CID:67134
PubChem ID:22573065

2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-Isopropylthiazole-4-carboxylic acid
    • 2-(2-Propyl)thiazole-4-carboxylic acid
    • 2-Isopropyl-1,3-thiazole-4-carboxylic acid
    • 2-propan-2-yl-1,3-thiazole-4-carboxylic acid
    • 4-THIAZOLECARBOXYLICACID,2-(1-METHYLETHYL)-(9CI)
    • 2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid
    • 2-isopropyl-1,3-thiazol-4-carboxylic acid
    • 2-isopropyl-1,3-thiazole-4-carboxylic acid(SALTDATA: FREE)
    • 2-isopropyl-thiazole-4-carboxylic acid
    • 4-Thiazolecarboxylic acid, 2-(1-methylethyl)-
    • XHYVJUUPYNCLHY-UHFFFAOYSA-N
    • BCP09758
    • STK500776
    • 1567AB
    • 2-Isopropyl-4-thiazolecarboxylic acid
    • 2-isopropyl-thiazole-4-carboxylic
    • 2-propan-2-yl-4-thiazolecarboxylic acid
    • FT-0678893
    • SCHEMBL314037
    • EN300-64622
    • AMY2492
    • 234445-61-5
    • Z381402826
    • DTXSID00626623
    • MFCD09055228
    • AKOS005170896
    • DS-17781
    • CS-W006653
    • A816719
    • SY042864
    • DB-009180
    • ALBB-000144
    • MDL: MFCD09055228
    • インチ: 1S/C7H9NO2S/c1-4(2)6-8-5(3-11-6)7(9)10/h3-4H,1-2H3,(H,9,10)
    • InChIKey: XHYVJUUPYNCLHY-UHFFFAOYSA-N
    • ほほえんだ: S1C([H])=C(C(=O)O[H])N=C1C([H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 171.03500
  • どういたいしつりょう: 171.035
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 161
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78.4
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 297.7°C at 760 mmHg
  • フラッシュポイント: 133.8±19.8 °C
  • 屈折率: 1.564
  • PSA: 78.43000
  • LogP: 1.96470
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid セキュリティ情報

2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid 税関データ

  • 税関コード:2934100090
  • 税関データ:

    中国税関コード:

    2934100090

    概要:

    2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-64622-0.05g
2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid
234445-61-5 95%
0.05g
$19.0 2023-05-04
Enamine
EN300-64622-10.0g
2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid
234445-61-5 95%
10g
$512.0 2023-05-04
Enamine
EN300-64622-0.5g
2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid
234445-61-5 95%
0.5g
$50.0 2023-05-04
Fluorochem
220493-10g
2-Isopropylthiazole-4-carboxylic acid
234445-61-5 95%
10g
£558.00 2022-03-01
Chemenu
CM112648-1g
2-isopropyl-1,3-thiazole-4-carboxylic acid
234445-61-5 98%
1g
$76 2024-07-28
TRC
I873600-50mg
2-Isopropylthiazole-4-carboxylic Acid
234445-61-5
50mg
$75.00 2023-05-18
TRC
I873600-500mg
2-Isopropylthiazole-4-carboxylic Acid
234445-61-5
500mg
$345.00 2023-05-18
Fluorochem
220493-250mg
2-Isopropylthiazole-4-carboxylic acid
234445-61-5 95%
250mg
£45.00 2022-03-01
abcr
AB215551-250 mg
2-Isopropyl-1,3-thiazole-4-carboxylic acid, 95%; .
234445-61-5 95%
250MG
€159.10 2023-02-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I192211-50mg
2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid
234445-61-5 98%
50mg
¥50.90 2023-09-02

2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid 関連文献

2-(propan-2-yl)-1,3-thiazole-4-carboxylic acidに関する追加情報

Professional Introduction to 2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid (CAS No. 234445-61-5)

2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 234445-61-5, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic organic compound belongs to the thiazole family, a class of molecules widely recognized for their diverse biological activities and utility in medicinal chemistry. The structural framework of 2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid consists of a thiazole ring system substituted with a propyl group at the 2-position and a carboxylic acid moiety at the 4-position. Such structural features make it a versatile scaffold for further chemical modifications and functionalization, enabling its application in various synthetic pathways and drug discovery initiatives.

The thiazole core is a six-membered aromatic ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This unique constitution imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The presence of the propyl group at the 2-position introduces additional conformational flexibility, while the carboxylic acid functionality at the 4-position provides opportunities for salt formation, hydrogen bonding, and further derivatization. These characteristics have positioned 2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid as a valuable intermediate in the synthesis of more complex pharmacophores.

In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds incorporating thiazole moieties exhibit potential in various therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and antiviral applications. The specific substitution pattern of 2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid may contribute to its unique pharmacological profile, making it a promising candidate for further investigation.

One of the most compelling aspects of 2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid is its utility as a building block in medicinal chemistry. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For instance, derivatives of thiazole have been explored as kinase inhibitors, where the propyl group and carboxylic acid moiety play critical roles in modulating binding affinity and selectivity. The carboxylic acid group can be further functionalized into esters or amides, expanding the chemical space available for structure-activity relationship (SAR) studies.

The synthesis of 2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include cyclization reactions to form the thiazole ring followed by alkylation and carboxylation steps to introduce the propyl and carboxylic acid functionalities. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing complex thiazole derivatives with high precision.

From a computational chemistry perspective, 2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, aiding in the design of optimized derivatives. These computational approaches are complemented by experimental validations using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), ensuring accurate structural characterization.

The pharmacological potential of 2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid has been further explored through preclinical studies. In vitro assays have demonstrated inhibitory effects on enzymes such as carbonic anhydrase and proteases, which are implicated in various pathological conditions. Additionally, animal models have shown promising results regarding anti-inflammatory and analgesic properties. These findings underscore the compound's therapeutic relevance and justify its inclusion in ongoing drug development pipelines.

As research progresses, novel applications for 2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid continue to emerge. Innovations in drug delivery systems have opened up possibilities for targeted therapies using this compound as an active pharmaceutical ingredient (API). Nanotechnology-based formulations have been investigated to enhance bioavailability and reduce side effects associated with traditional oral or injectable medications. Such advancements highlight the compound's adaptability across different domains of pharmaceutical science.

The environmental impact of synthesizing and utilizing 2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid is also a consideration in modern research practices. Green chemistry principles are being integrated into synthetic protocols to minimize waste generation and energy consumption. Solvent-free reactions and catalytic methods are being explored as alternatives to conventional approaches. These efforts align with global initiatives aimed at sustainable pharmaceutical manufacturing.

In conclusion,(CAS No.) 23444561 5 plays a pivotal role in contemporary pharmaceutical research due to its structural versatility and biological significance。 As scientists continue to uncover new therapeutic applications,this compound is poised to remain at the forefront of drug discovery initiatives。 Its multifaceted utility underscores why it is such an important molecule for researchers worldwide。

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